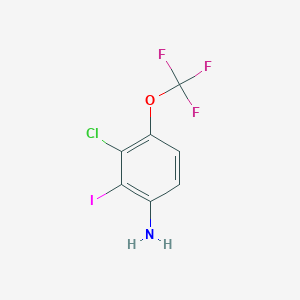

3-Chloro-2-iodo-4-(trifluoromethoxy)aniline

Description

3-Chloro-2-iodo-4-(trifluoromethoxy)aniline is a halogenated aniline derivative featuring a trifluoromethoxy (-OCF₃) group at the para position, a chlorine atom at the meta position, and an iodine atom at the ortho position. This compound is of interest in medicinal chemistry and materials science due to the unique electronic and steric effects imparted by its substituents. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the halogens (Cl, I) contribute to halogen bonding and reactivity in cross-coupling reactions .

Properties

IUPAC Name |

3-chloro-2-iodo-4-(trifluoromethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3INO/c8-5-4(14-7(9,10)11)2-1-3(13)6(5)12/h1-2H,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQJRMZFDBSBTES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)I)Cl)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline typically involves multiple steps, starting from commercially available precursors. One common method involves the halogenation of aniline derivatives followed by the introduction of the trifluoromethoxy group. The reaction conditions often require the use of strong halogenating agents and specific catalysts to achieve the desired substitution pattern.

Industrial Production Methods

In an industrial setting, the production of 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-iodo-4-(trifluoromethoxy)aniline can undergo several types of chemical reactions, including:

Substitution Reactions: The halogen atoms (chlorine and iodine) can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced by aryl or alkyl groups.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium iodide or potassium fluoride can be used for halogen exchange reactions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation reactions can produce nitro or hydroxyl derivatives.

Scientific Research Applications

3-Chloro-2-iodo-4-(trifluoromethoxy)aniline has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique functional groups.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for its target, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares key structural features, molecular weights, and properties of 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline with analogous compounds:

Physicochemical Properties

Biological Activity

3-Chloro-2-iodo-4-(trifluoromethoxy)aniline (CAS No. 1792885-92-7) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a chloro group, an iodo group, and a trifluoromethoxy group attached to an aniline backbone, contributing to its unique reactivity and biological profile. The trifluoromethoxy group is particularly notable for enhancing the lipophilicity and metabolic stability of the compound, which can influence its pharmacokinetics and interactions with biological targets.

Target Interactions:

3-Chloro-2-iodo-4-(trifluoromethoxy)aniline likely interacts with various biological targets through its electrophilic nature. The presence of halogen atoms can facilitate interactions with nucleophilic sites in proteins or enzymes, potentially leading to inhibition or modulation of their activity.

Biochemical Pathways:

Research suggests that compounds with similar structures may interfere with several biochemical pathways, including those involved in cancer proliferation and antimicrobial resistance. The trifluoromethoxy group can enhance the compound's ability to penetrate cellular membranes, allowing it to reach intracellular targets effectively.

Anticancer Properties

Several studies have indicated that compounds containing trifluoromethoxy groups exhibit anticancer activity. For instance, similar derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific activity of 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline in cancer models remains to be fully elucidated but is anticipated based on structural analogs.

Antimicrobial Activity

The compound's potential as an antimicrobial agent is supported by findings that halogenated anilines often exhibit antibacterial and antifungal properties. The mechanism may involve disruption of microbial cell membranes or interference with essential metabolic pathways.

Case Studies

-

Anticancer Activity in vitro:

A study involving a series of trifluoromethoxy-substituted anilines demonstrated that these compounds could inhibit the growth of human cancer cell lines such as HeLa and MCF-7. The mechanism was attributed to the induction of oxidative stress leading to apoptosis . -

Antimicrobial Efficacy:

In another investigation, a related compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibitory effects at low concentrations. The study highlighted the importance of the trifluoromethoxy group in enhancing antimicrobial activity .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C7H3ClF3IO |

| CAS Number | 1792885-92-7 |

| Anticancer Activity (IC50) | Varies (e.g., 10 µM against HeLa) |

| Antimicrobial Activity (MIC) | 5 µg/mL against S. aureus |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.